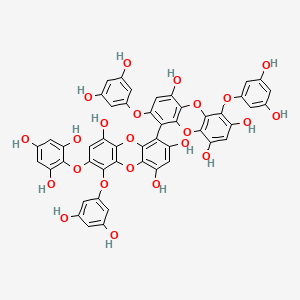

2,7"-Phloroglucinol-6,6'-bieckol

Beschreibung

Contextualization within Marine Natural Products Chemistry and Phytochemistry

Marine natural products chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical compounds from marine organisms. Phytochemistry, a branch of botany and chemistry, focuses on the chemical compounds produced by plants, including algae. PHB stands as a prime example of the unique and complex molecules that arise from the marine environment. The study of phlorotannins like PHB contributes to our understanding of chemical ecology, as these compounds are believed to play a role in defending the algae against herbivores and oxidative stress. oatext.com The intricate structures of phlorotannins, characterized by diaryl ether and C-C bonds between phloroglucinol (B13840) units, present significant challenges and opportunities for structural analysis and chemical synthesis.

Natural Occurrence and Biosynthetic Origin: Ecklonia cava Phlorotannins

2,7"-Phloroglucinol-6,6'-bieckol is naturally found in the edible brown alga Ecklonia cava. researchgate.netdoaj.org This marine seaweed is particularly abundant along the coasts of Korea and Japan. invivohealthcare.com Ecklonia cava is a rich source of a variety of phlorotannins, which are formed through the polymerization of phloroglucinol monomer units. oatext.comnih.gov

The biosynthesis of phlorotannins in Ecklonia cava is a complex process. It is generally accepted that the initial step involves the head-to-tail condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization to produce the basic phloroglucinol monomer. Subsequent enzymatic polymerization and modification of these phloroglucinol units through various linkages, including ether and carbon-carbon bonds, lead to the vast diversity of phlorotannins observed in this alga, including PHB. oatext.com The specific enzymatic machinery responsible for the precise assembly of complex structures like PHB is an active area of research. Several phlorotannins have been isolated from Ecklonia cava, including eckol (B1671088), dieckol (B191000), phlorofucofuroeckol A, and 6,6'-bieckol (B1222037), alongside PHB. researchgate.netmdpi.com

Structural Characterization and Chemical Identity

The identification and characterization of this compound have been accomplished through modern spectroscopic techniques. researchgate.netdoaj.org A new antioxidative compound isolated from Ecklonia cava was identified as 2,7″-phloroglucinol-6,6′-bieckol (PHB) based on Liquid Chromatography-Mass Spectrometry (LC/MS), as well as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netdoaj.org

The chemical identity of PHB is defined by its molecular formula and mass spectral data, which provide crucial information about its elemental composition and molecular weight.

| Property | Value | Source |

| Molecular Formula | C48H30O23 | glpbio.com |

| Molecular Weight | 974.74 g/mol | glpbio.com |

| Mass Spectrometry | The mass spectra of PHB are typically acquired in negative ionization mode. | researchgate.net |

Phlorotannins are broadly classified based on their structural features. PHB belongs to the eckol-type phlorotannins, which are characterized by a dibenzo-p-dioxin (B167043) skeleton. researchgate.net This class of phlorotannins is formed from the polymerization of phloroglucinol units, with eckol itself being a trimer. More complex structures, such as bieckols, are dimers of eckol units. 6,6'-Bieckol, for instance, is a symmetrical dimer of two eckol units. wikipedia.org this compound is a more complex derivative within this group, indicating a higher degree of polymerization and substitution. nih.govmdpi.com The structural complexity of these compounds increases with the number of phloroglucinol units and the variety of linkages connecting them. researchgate.net

Extraction and Fractionation Techniques from Macroalgal Biomass

The initial step in obtaining this compound involves its extraction from macroalgal sources, most notably the brown alga Ecklonia cava. researchgate.netdoaj.orgnih.gov The process typically begins with the collection and drying of the algal biomass. Subsequently, the dried material undergoes extraction using organic solvents.

A common approach involves suspending the powdered algae in a solvent such as aqueous ethanol (B145695). This crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. For instance, the aqueous extract can be partitioned against ethyl acetate (EtOAc). nih.gov This fractionation yields an EtOAc extract enriched with phlorotannins, including this compound. Further fractionation of the enriched extract is often achieved by mixing it with an inert adsorbent like Celite and then eluting with a sequence of solvents of increasing polarity, such as hexane, dichloromethane, diethyl ether, and butanol. nih.gov The diethyl ether fraction has been shown to contain a significant concentration of the target compound. researchgate.netnih.gov

Chromatographic Purification Strategies for Phlorotannin Isolation

Following initial extraction and fractionation, chromatographic techniques are indispensable for the isolation of pure this compound from the complex mixture of phlorotannins and other algal metabolites.

Column Chromatography Techniques (e.g., Sephadex LH-20)

A widely used method for the purification of polyphenols, including phlorotannins, is column chromatography using Sephadex LH-20. cytivalifesciences.comprep-hplc.comscience.govresearchgate.net This lipophilic, cross-linked dextran (B179266) gel effectively separates compounds based on molecular size and polarity in organic solvents. The diethyl ether fraction obtained from the initial fractionation is often applied to a Sephadex LH-20 column and eluted with a solvent system like chloroform/methanol (B129727) to yield purified fractions of this compound. researchgate.net This technique is crucial for removing other phlorotannins and impurities, leading to a highly purified sample of the target compound.

High-Performance Liquid Chromatography (HPLC)

For analytical quantification and final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov Reversed-phase HPLC, typically employing a C18 column, is commonly used. A gradient mobile phase, for example, consisting of methanol and water, allows for the separation of closely related phlorotannin structures. nih.gov Detection is usually performed using a UV detector, with a wavelength set around 230 nm, which corresponds to the absorption maxima of the phenolic rings in the phlorotannin structure. nih.gov

Spectroscopic and Spectrometric Characterization for Structural Identification

The definitive identification of this compound relies on a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like this compound. researchgate.netdoaj.orgnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR provides information about the number and chemical environment of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. nih.gov Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons, which is critical for piecing together the intricate connectivity of the phloroglucinol units and the dibenzo-p-dioxin linkages within the molecule. researchgate.net The chemical shifts observed in the NMR spectra are compared with those of known phlorotannin structures to confirm the identity of this compound.

Table 1: Representative NMR Data for this compound

| Technique | Observed Features | Significance |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons and phenolic hydroxyl groups. nih.gov | Confirms the presence of multiple phloroglucinol units. |

| ¹³C NMR | Resonances for non-substituted and oxygen-bearing aromatic carbons. nih.gov | Elucidates the carbon framework of the molecule. |

This table is for illustrative purposes; specific chemical shift values can be found in dedicated research articles.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. researchgate.netdoaj.orgnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine the separation capabilities of HPLC with the detection power of MS. researchgate.net

Electrospray ionization (ESI) is a common ionization method used for phlorotannins, and the analysis is often performed in the negative ionization mode. researchgate.net The mass spectrum will show a prominent peak corresponding to the deprotonated molecule [M-H]⁻, which allows for the precise determination of the molecular weight. The observed mass-to-charge ratio (m/z) is compared with the calculated exact mass of the proposed structure of this compound to confirm its elemental composition.

Table 2: Key Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Eckol |

| Dieckol |

| Phlorofucofuroeckol A |

| 7-Phloroeckol |

| 6,6'-Bieckol |

| Fucodiphloroethol G |

| Triphlorethol-A |

Eigenschaften

Molekularformel |

C48H30O23 |

|---|---|

Molekulargewicht |

974.7 g/mol |

IUPAC-Name |

4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |

InChI |

InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H |

InChI-Schlüssel |

OMULTTBRRIGHKV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1O)OC2=C(C3=C(C(=C2)O)OC4=C(O3)C(=CC(=C4OC5=CC(=CC(=C5)O)O)O)O)C6=C7C(=C(C=C6O)O)OC8=C(O7)C(=CC(=C8OC9=CC(=CC(=C9)O)O)OC1=C(C=C(C=C1O)O)O)O)O |

Herkunft des Produkts |

United States |

Advanced Methodologies for Isolation, Structural Elucidation, and Analytical Quantification

Advanced Hyphenated Techniques for Structural Confirmation (e.g., LC/MS)

The definitive structural confirmation and analysis of complex phlorotannins such as 2,7"-Phloroglucinol-6,6'-bieckol (PHB) heavily rely on the application of advanced hyphenated analytical techniques. Among these, Liquid Chromatography-Mass Spectrometry (LC/MS) stands out as a particularly powerful tool, enabling the separation, detection, and structural characterization of this compound from intricate biological matrices.

Research focused on the antioxidant properties of compounds isolated from the brown alga Ecklonia cava has successfully utilized High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) for the analysis of extracts. nih.govresearchgate.net In these studies, the ethyl acetate (B1210297) fraction of an 80% aqueous methanol (B129727) extract of E. cava was subjected to further separation and analysis. researchgate.net

One specific method employed an LXQ system equipped with a Hypersil-Gold C18 column (2.1 mm × 100 mm, 1.9 µm particle size). nih.gov The separation was achieved using a gradient mobile phase of 10% to 100% methanol over 40 minutes, with a flow rate of 200 µL/min and a detection wavelength of 230 nm. nih.gov The mass spectrometric analysis was conducted in positive ionization mode, scanning a mass range of 500-1,000 m/z. nih.gov Another study reported using HPLC-ESI-MS in negative ionization mode for the analysis of PHB. researchgate.net

The structural identity of this compound was confirmed through a combination of LC/MS data and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). researchgate.net The mass spectrometry data provides the molecular weight and fragmentation patterns of the compound, which, when correlated with the detailed structural information from NMR, allows for unambiguous identification.

The application of these hyphenated techniques is not only crucial for the initial identification but also for the quantification and further investigation of the biological activities of this compound. For instance, studies have investigated its effects on mitigating premature endothelial senescence and dysfunction, highlighting the importance of accurate analytical methods in understanding its potential applications. nih.gov

Below is a table summarizing the LC/MS parameters used in the analysis of this compound:

| Parameter | Value |

| Instrumentation | LXQ system (Thermo Fisher Scientific) |

| Column | Hypersil-Gold C18 (2.1 mm × 100 mm, 1.9 µm) |

| Mobile Phase | Gradient of 10% to 100% methanol |

| Run Time | 40 minutes |

| Flow Rate | 200 µL/min |

| Injection Volume | 2 µL |

| Detection Wavelength | 230 nm |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |

| Scan Range | 500-1,000 m/z |

Biosynthetic Pathways and Precursors Within Marine Organisms

Phloroglucinol (B13840) Biosynthesis: General Acetate-Malonate Pathway in Brown Algae

The fundamental building block of all phlorotannins, including 2,7"-phloroglucinol-6,6'-bieckol, is the phloroglucinol monomer (1,3,5-trihydroxybenzene). nih.govnih.gov Its biosynthesis in brown algae predominantly follows the acetate-malonate pathway, also known as the polyketide pathway. nih.govnih.govresearchgate.netresearchgate.net This process begins with the conversion of acetyl-CoA, a central molecule in cellular metabolism.

The initial step involves the carboxylation of acetyl-CoA to form malonyl-CoA. researchgate.net Three molecules of malonyl-CoA then serve as the substrates for a type III polyketide synthase (PKS) enzyme. researchgate.netnih.gov This enzyme catalyzes the sequential condensation of these units, leading to the formation of a polyketide chain. researchgate.net Through an intramolecular cyclization reaction and subsequent dehydration, this chain is transformed into a hexacyclic ring triketide. researchgate.net This intermediate is unstable and undergoes tautomerization to yield the stable aromatic compound, phloroglucinol. researchgate.net While the acetate-malonate pathway is the primary route, some research also suggests the potential involvement of the shikimic acid and phenylpropanoid pathways in phloroglucinol production. tandfonline.com

Elucidation of Enzymatic Catalysis in Phlorotannin Assembly

The assembly of phloroglucinol monomers into complex phlorotannins like this compound is a process governed by enzymatic catalysis. While the complete enzymatic machinery is still under investigation, significant progress has been made in understanding key steps. A pivotal discovery was the identification and characterization of a type III polyketide synthase (PKS1) in the brown alga Ectocarpus siliculosus. nih.gov This enzyme was shown to directly catalyze the synthesis of phloroglucinol from malonyl-CoA, providing crucial genetic and functional evidence for this step in the biosynthetic pathway. nih.gov

Further polymerization of phloroglucinol units is believed to be carried out by halogen- and vanadium-dependent haloperoxidases. These enzymes are thought to catalyze the oxidative coupling of phloroglucinol monomers, leading to the formation of the various linkages that characterize different classes of phlorotannins. The specific types of linkages formed are likely determined by the specific enzymes present in a particular algal species and the reaction conditions. The process of phlorotannin assembly is not random; it is a controlled process that results in a diverse array of structures with specific biological functions. mdpi.com

| Enzyme Class | Proposed Function in Phlorotannin Biosynthesis |

| Type III Polyketide Synthase (PKS) | Catalyzes the initial formation of the phloroglucinol monomer from malonyl-CoA. nih.govnih.gov |

| Haloperoxidases (Vanadium and Halogen-dependent) | Believed to catalyze the oxidative coupling of phloroglucinol units to form larger polymers. |

Proposed Linkage Formation Mechanisms in PHB Synthesis

The structural diversity of phlorotannins, including the specific structure of this compound, arises from the different ways in which phloroglucinol monomers are linked together. These linkages can be broadly categorized into ether (C-O-C) and phenyl (C-C) bonds. researchgate.nettandfonline.com The formation of these bonds is a critical step in determining the final structure and properties of the phlorotannin.

The proposed mechanism for linkage formation involves the enzymatic oxidation of phloroglucinol units. This oxidation generates reactive phenoxyl radicals. These radicals can then couple in various ways to form either diaryl ether or biaryl linkages. The specific type of linkage formed is influenced by the position of the radical on the phloroglucinol ring and the orientation of the coupling monomers. For instance, the formation of a dibenzodioxin linkage, a characteristic feature of the eckol (B1671088) class of phlorotannins to which 6,6'-bieckol (B1222037) belongs, involves the formation of two ether linkages. nih.govwikipedia.org The intricate structure of this compound, a derivative of 6,6'-bieckol, suggests a complex series of these enzymatic coupling reactions. nih.govresearchgate.net This process of phenol (B47542) coupling via dimerization is a key mechanism for creating the C-O or C-C linkages that form the backbone of these complex molecules. tandfonline.com

| Linkage Type | Description |

| Ether Linkage (C-O-C) | Formed by the coupling of a phenoxyl radical with a hydroxyl group of another phloroglucinol unit. This linkage is found in phlorethols and fuhalols. nih.govresearchgate.net |

| Phenyl Linkage (C-C) | Formed by the direct coupling of two phenoxyl radicals at carbon positions on the aromatic rings. This linkage is characteristic of fucols. nih.govresearchgate.net |

| Dibenzodioxin Linkage | A specific arrangement of two ether linkages that creates a heterocyclic ring structure, as seen in eckols. nih.govwikipedia.org |

| Fucophlorethols | Contain both ether and phenyl linkages within the same molecule. nih.govresearchgate.net |

Unraveling the Therapeutic Potential of this compound

A comprehensive review of its in vitro biological activities reveals promising avenues for pharmaceutical development.

In Vitro and Mechanistic Investigations of Biological Activities

The marine-derived phlorotannin, this compound (PHB), has garnered significant scientific interest for its diverse biological activities. Extensive in vitro studies have elucidated its potential as a potent inhibitor of carbohydrate-hydrolyzing enzymes and a robust antioxidant, suggesting its therapeutic value in managing conditions associated with hyperglycemia and oxidative stress.

Carbohydrate-Hydrolyzing Enzyme Inhibition

PHB has demonstrated significant inhibitory effects on key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. This dual inhibitory action positions it as a promising candidate for mitigating postprandial hyperglycemia, a critical factor in the management of diabetes mellitus.

In addition to its effects on α-amylase, PHB exhibits strong inhibitory activity against α-glucosidase, an enzyme that breaks down disaccharides into monosaccharides in the small intestine. medchemexpress.comglpbio.comresearchgate.net The reported IC50 value for α-glucosidase inhibition is 23.35 μM. medchemexpress.comglpbio.com This inhibition is considered a key strategy for managing blood glucose levels. Molecular docking studies have suggested that phlorotannins, including PHB, act as competitive inhibitors of α-glucosidase. researchgate.net The inhibitory activities of phlorotannin derivatives are often dose-dependent.

Molecular docking studies have provided insights into the interaction between phlorotannins and carbohydrate-hydrolyzing enzymes. researchgate.net These studies indicate that the binding affinity is a critical factor in the inhibitory potential of these compounds. The complex structure of PHB, with its multiple aromatic rings and hydroxyl groups, likely facilitates strong and specific interactions with the active sites of both α-amylase and α-glucosidase, leading to their inhibition.

Table 1: Inhibitory Potency of this compound on Carbohydrate-Hydrolyzing Enzymes

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Amylase | 6.94 medchemexpress.comglpbio.com |

| α-Glucosidase | 23.35 medchemexpress.comglpbio.com |

Antioxidant and Free Radical Scavenging Capabilities

PHB has been identified as a powerful antioxidant with the ability to neutralize a variety of reactive oxygen species (ROS) and protect against oxidative damage. researchgate.net Its antioxidant properties are attributed to its unique chemical structure, which allows it to donate hydrogen atoms and effectively scavenge free radicals.

In vitro assays have demonstrated the profound radical scavenging activities of PHB. researchgate.net It has shown remarkable efficacy in scavenging DPPH, alkyl, hydroxyl, and superoxide (B77818) radicals. researchgate.net The IC50 values for scavenging these radicals were found to be 0.51 μM for DPPH, 2.07 μM for alkyl radicals, 75.64 μM for hydroxyl radicals, and 57.19 μM for superoxide radicals. researchgate.net Notably, the antioxidant activity of PHB was found to be higher than that of ascorbic acid, a well-known antioxidant. researchgate.netnih.gov This potent free radical scavenging ability underscores its potential to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.

Table 2: Radical Scavenging Activity of this compound

| Radical | IC50 Value (μM) |

|---|---|

| DPPH | 0.51 researchgate.net |

| Alkyl | 2.07 researchgate.net |

| Hydroxyl | 75.64 researchgate.net |

| Superoxide | 57.19 researchgate.net |

Beyond its direct radical scavenging capabilities, PHB has been shown to effectively protect against oxidative DNA damage. researchgate.netnih.gov Studies have demonstrated that PHB can inhibit H₂O₂-induced DNA damage in cellular models. researchgate.netnih.gov This protective effect is crucial, as oxidative DNA damage is a key factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The ability of PHB to safeguard the integrity of DNA highlights its potential as a chemopreventive agent.

In Vitro and Mechanistic Investigations of Biological Activities

Antioxidant and Free Radical Scavenging Capabilities

Intracellular Reactive Oxygen Species Modulation

Studies have shown that 2,7"-phloroglucinol-6,6'-bieckol can effectively modulate intracellular levels of reactive oxygen species (ROS). In a model of high glucose-induced stress in INS-1 pancreatic β-cells, treatment with this compound led to a dose-dependent decrease in intracellular ROS. nih.gov Specifically, at a concentration of 50 μM, this compound was able to reduce the elevated ROS levels back to a state comparable to that of the control group. nih.gov This suggests a potent antioxidant capacity, which is crucial in mitigating cellular damage caused by oxidative stress. The compound also reduced lipid peroxidation and nitric oxide levels, further highlighting its protective effects against oxidative damage. nih.gov

Cellular Protection and Anti-Apoptotic Effects

The protective effects of this compound extend to preventing cell death, particularly in the context of metabolic stress.

Attenuation of High Glucose-Induced Glucotoxicity in Pancreatic β-Cells

High glucose levels can be toxic to pancreatic β-cells, a phenomenon known as glucotoxicity, which is a key factor in the development of type 2 diabetes. nih.govresearchgate.net Research has demonstrated that this compound can protect these cells from high glucose-induced damage. In INS-1 cells exposed to high glucose (30 mM), treatment with 10-50 μM of the compound significantly reduced glucotoxicity by 22.4% and increased cell viability to as high as 80.9%. nih.gov This protective action is critical for maintaining the function and survival of pancreatic β-cells under hyperglycemic conditions. nih.govnih.gov

Inhibition of Apoptotic Pathways in Cellular Stress Models

Beyond general cellular protection, this compound has been shown to specifically inhibit apoptotic pathways triggered by cellular stress. In the same high glucose-stressed pancreatic β-cell model, the compound significantly decreased the levels of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3. nih.gov Concurrently, it increased the expression of the anti-apoptotic protein Bcl-2 and poly ADP-ribose polymerase. nih.gov A notable finding was the six-fold increase in the Bcl-2/Bax ratio in cells treated with 50 μM of this compound, indicating a strong shift towards cell survival. nih.gov Furthermore, staining for apoptotic cells revealed that the number of late apoptotic cells was reduced by more than half in the presence of the compound. nih.gov

Modulation of Endothelial Cell Function and Senescence

The vascular endothelium is another system where this compound exhibits protective effects, particularly against premature senescence.

Amelioration of Premature Endothelial Senescence Indicators

Recent research has highlighted the ability of this compound, an active ingredient from the brown alga Ecklonia cava, to combat premature endothelial senescence induced by environmental stressors like nanoplastics. nih.govresearchgate.net Treatment with this compound was found to mitigate the activity of senescence-associated β-galactosidase (SA-β-gal), a key biomarker of cellular senescence. nih.gov This suggests that this compound can help maintain a youthful phenotype in endothelial cells, which is crucial for proper vascular function. The study also noted that the compound helped restore cell proliferation that was hindered by the senescence-inducing stressor. nih.gov

Regulation of Cell Cycle Regulatory Proteins (e.g., p53, p21, p16)

The mechanism behind the anti-senescence effects of this compound involves the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with this phlorotannin leads to a reduction in the expression of proteins such as p53, p21, and p16. nih.gov These proteins are well-known triggers for endothelial cell senescence. By downregulating their expression, this compound helps to prevent the cell cycle arrest that is characteristic of senescent cells. nih.gov The compound also decreased the expression of angiotensin type 1 receptor (AT1), another factor implicated in endothelial senescence. nih.gov

Restoration of Endothelial Nitric Oxide Synthase (eNOS) Expression and Vasorelaxation Pathways

Recent research has highlighted the protective effects of this compound (PHB), a phlorotannin isolated from the brown alga Ecklonia cava, against premature endothelial senescence and dysfunction. One study demonstrated that PHB plays a crucial role in these protective effects. Specifically, it has been shown to improve vascular dysfunction by upregulating the expression of endothelial nitric oxide synthase (eNOS) and restoring endothelium-dependent vasorelaxation. nih.gov

The compound was identified as the key active ingredient in Ecklonia cava extract that mitigates the negative effects of nanoplastics on endothelial cells. nih.gov Exposure to nanoplastics can induce premature senescence and dysfunction in these cells, which is a contributing factor to cardiovascular diseases. nih.gov The study found that treatment with PHB not only restored cell proliferation and reduced oxidative stress but also enhanced the expression of eNOS, a critical enzyme for producing nitric oxide, a key signaling molecule in vasorelaxation. nih.govresearchgate.net This restoration of eNOS function directly contributes to the improved endothelium-dependent vasorelaxation observed after PHB treatment. nih.gov

Table 1: Effects of this compound on Endothelial Function

| Activity | Model System | Key Findings | Reference |

| Upregulation of eNOS expression | Porcine coronary endothelial cells exposed to nanoplastics | Increased expression of eNOS | nih.gov |

| Restoration of vasorelaxation | Porcine coronary arteries exposed to nanoplastics | Improved endothelium-dependent vasorelaxation | nih.gov |

Antiviral Activity Investigations

The potential of phlorotannins, including this compound, as antiviral agents has been explored through computational methods.

While direct in silico studies on this compound and the Walrus Calicivirus capsid protein were not found in the provided search results, related research on other viruses provides a strong basis for its potential antiviral activity. Molecular docking is a frequently used method for drug discovery as it can screen bioactive compounds and assess their potential for specific targets. biomedscidirect.com In silico studies have been conducted to evaluate the inhibitory effects of various phlorotannins against key proteins of viruses like SARS-CoV-2. nih.govresearchgate.net For instance, the phlorotannin dieckol (B191000) has shown good binding affinity towards the SARS-CoV-2 receptor-binding domain/ACE2 interface. researchgate.net This suggests that other phlorotannins, such as this compound, could also exhibit inhibitory activity against a range of viral proteins.

Molecular docking and dynamics simulations are powerful tools to predict the interaction between a ligand, such as a phlorotannin, and a target protein. biomedscidirect.comnih.gov These simulations calculate the binding energy and stability of the ligand-protein complex. For example, in studies on SARS-CoV-2, phlorotannins like dieckol and 6,6'-bieckol (B1222037) have demonstrated lower binding energies towards viral proteins compared to some standard antiviral drugs, indicating a potentially strong interaction. nih.govresearchgate.net The binding affinity is a key indicator of the potential inhibitory effect of the compound. While specific molecular docking data for this compound against the Walrus Calicivirus capsid protein is not available in the provided results, the existing data on similar compounds and viruses underscore the potential for such interactions. nih.govresearchgate.net

Table 2: In Silico Antiviral Activity of Related Phlorotannins

| Phlorotannin | Viral Target | Methodology | Key Finding | Reference |

| Dieckol | SARS-CoV-2 RBD/ACE2 | Molecular Docking | Good binding affinity | researchgate.net |

| 6,6'-Bieckol | SARS-CoV-2 Spike/TMPRSS2 | Molecular Docking | Potential inhibitory interaction | researchgate.net |

| Phlorofucofuroeckol A | SARS-CoV-2 Proteins | Molecular Docking | Lower binding energy than some antivirals | nih.gov |

Anti-Inflammatory Modulations (General Phlorotannin Context)

Phlorotannins are well-documented for their anti-inflammatory properties, which are often linked to their ability to modulate key inflammatory pathways. mdpi.comsemanticscholar.org

Phlorotannins have been shown to inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). mdpi.comoup.comnih.gov This inhibition occurs through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. semanticscholar.orgnih.gov

For instance, extracts from various brown algae, rich in phlorotannins like dieckol and fucofuroeckol A, have been found to reduce the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.comnih.gov This is achieved by suppressing the expression of iNOS and COX-2 at both the mRNA and protein levels. nih.govnih.gov The anti-inflammatory capacity of these compounds is largely attributed to their ability to modulate transcription factors that orchestrate the inflammatory signaling cascade. mdpi.com

Table 3: Anti-Inflammatory Effects of Phlorotannins

| Phlorotannin/Extract | Model | Effect on Inflammatory Mediators | Reference |

| Ecklonia cava extract (rich in phlorotannins) | LPS-stimulated BV2 microglia | Inhibited NO and PGE2 production; reduced iNOS and COX-2 expression | nih.gov |

| Fucofuroeckol A | LPS-induced RAW 264.7 mouse macrophages | Suppressed NO and PGE2 production; suppressed iNOS and COX-2 expression | oup.comnih.gov |

| Phlorotannin-rich fractions from Fucus vesiculosus | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production and iNOS expression; F2 fraction inhibited COX-2 | semanticscholar.org |

Structure Activity Relationship Sar Elucidation

Identification of Key Pharmacophores and Structural Features Influencing Biological Potency

The biological potency of 2,7”-Phloroglucinol-6,6'-bieckol is intrinsically linked to its fundamental chemical framework. The core structure, a dibenzo-1,4-dioxin backbone, provides a rigid and resilient scaffold that is believed to facilitate interactions with various biomolecules. This structural feature is a common characteristic among many bioactive phlorotannins.

A prevailing theme in the SAR of phlorotannins is the direct correlation between the number of phenolic hydroxyl (-OH) groups and biological efficacy, particularly in antioxidant activities. Compounds with a higher degree of hydroxylation generally exhibit more potent radical scavenging capabilities. For instance, phlorotannins such as dieckol (B191000) and 6,6'-bieckol (B1222037), which possess more than ten hydroxyl groups, demonstrate superior antioxidant effects compared to simpler phlorotannins like phloroglucinol (B13840) or eckol (B1671088), which have fewer than ten hydroxyl groups mdpi.com. This principle underscores the significance of the numerous hydroxyl moieties present in the 2,7”-Phloroglucinol-6,6'-bieckol molecule.

Role of Polyphenolic Hydroxyl Groups in Receptor/Enzyme Binding

The polyphenolic hydroxyl groups are the primary drivers of 2,7”-Phloroglucinol-6,6'-bieckol's biological activity, acting as key interaction points with protein targets. These hydroxyl groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes and receptors, leading to their modulation.

The radical scavenging activity of phlorotannins is largely attributed to the hydrogen-donating ability of their phenolic hydroxyl groups. The presence of hydroxyl groups in the ortho position is thought to be particularly effective in inhibiting oxidative stress. The quantity, position, and substitution pattern of these hydroxyl groups are presumed to influence the binding affinity and inhibitory potency against enzymes like α-glucosidase and α-amylase. For example, 2,7”-Phloroglucinol-6,6'-bieckol has demonstrated potent inhibitory activity against these enzymes, which is attributed to the interactions of its hydroxyl groups within the enzyme's active site tandfonline.comnih.gov.

Comparative SAR Analysis with other Phlorotannin Analogues

When compared to other phlorotannins, the structure of 2,7”-Phloroglucinol-6,6'-bieckol provides valuable insights into the determinants of bioactivity. The general consensus is that a larger molecular size and a greater number of hydroxyl groups contribute to enhanced biological effects.

Studies comparing various phlorotannins isolated from Ecklonia cava, including dieckol, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), and phlorofucofuroeckol A, have shown that all exhibit beneficial effects, such as reducing the expression of endothelial cell adhesion molecules mdpi.com. However, the potency can vary based on their specific structures. For instance, PPB, which possesses 15 hydroxyl groups, has been highlighted for its significant positive effects on blood circulation, reinforcing the importance of a high degree of hydroxylation mdpi.com.

The inhibitory activities of 2,7”-Phloroglucinol-6,6'-bieckol against certain enzymes are notably potent. The table below presents a comparison of its IC50 values against α-glucosidase and α-amylase with the commercial inhibitor acarbose.

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 2,7”-Phloroglucinol-6,6'-bieckol | 23.35 | 6.94 |

| Acarbose | 130.04 | 165.12 |

| Data sourced from Lee et al. (2017) nih.gov |

Furthermore, the radical scavenging activities of a closely related compound, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), which shares a similar structural backbone, have been quantified and compared to the commercial antioxidant, ascorbic acid.

| Radical Scavenged | Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) IC50 (µM) | Ascorbic Acid IC50 (µM) |

| DPPH | 0.90 | 19.92 |

| Alkyl | 2.54 | 19.19 |

| Hydroxyl | 62.93 | 69.66 |

| Superoxide (B77818) | 109.05 | Not Reported |

| Data sourced from Heo et al. (2011) |

These comparative data underscore the potent biological activities of 2,7”-Phloroglucinol-6,6'-bieckol and its analogues, which are largely attributable to their unique structural features, particularly the high density of phenolic hydroxyl groups.

Advanced Computational and Experimental Approaches in Research

In Silico Drug Discovery and Lead Optimization

Computational methods, particularly in silico drug discovery techniques, have been employed to explore the therapeutic potential of phloroglucinol (B13840) derivatives, including 2,7”-phloroglucinol-6,6'-bieckol.

Virtual Screening and Molecular Docking:

Virtual screening of compound libraries against specific protein targets is a key strategy in modern drug discovery. While direct virtual screening studies for 2,7”-phloroglucinol-6,6'-bieckol are not extensively detailed in the provided results, the broader class of phloroglucinols has been subject to such analyses. For instance, a library of phloroglucinol derivatives was screened for their potential to inhibit HIV reverse transcriptase. nih.gov This process involves filtering compounds based on predicted ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles before performing molecular docking simulations. nih.gov

Molecular docking studies are crucial for predicting the binding affinity and interaction patterns between a ligand, such as 2,7”-phloroglucinol-6,6'-bieckol, and a target protein. These studies have revealed that phlorotannins can act as competitive inhibitors of enzymes like α-glucosidase. researchgate.net For example, molecular docking has been used to understand the inhibitory mechanism of phloroglucinol derivatives against human monoamine oxidase (hMAO). researchgate.net In the context of HIV research, docking analyses showed that phloroglucinol compounds could form hydrogen bonds and π–π stacking interactions with key residues in the binding pocket of HIV-reverse transcriptase, such as Lys101, Lys103, Val106, and Leu234. nih.gov Although not specific to 2,7”-phloroglucinol-6,6'-bieckol, these findings highlight the utility of molecular docking in identifying potential therapeutic targets and elucidating binding modes for this class of compounds.

Advanced Cell Culture Models for Mechanistic Studies

To investigate the cellular and molecular mechanisms of 2,7”-phloroglucinol-6,6'-bieckol, researchers have utilized various specialized cell culture models. These models provide a controlled environment to study the compound's effects on specific cell types and signaling pathways.

INS-1 Cells: The rat insulinoma cell line, INS-1, is a widely used model for studying pancreatic β-cell function and dysfunction, which are central to the pathogenesis of type 2 diabetes. nih.gov Research has shown that 2,7”-phloroglucinol-6,6'-bieckol can protect INS-1 cells from glucotoxicity induced by high glucose levels. nih.gov Treatment with this compound was found to reduce intracellular reactive oxygen species (ROS), lipid peroxidation, and nitric oxide levels, which are typically elevated under high glucose conditions. nih.gov

RAW 264.7 Cells: These murine macrophage-like cells are a standard model for studying inflammation. nih.gov While direct studies with 2,7”-phloroglucinol-6,6'-bieckol on RAW 264.7 cells are not detailed, this cell line is crucial for investigating the anti-inflammatory properties of related compounds. For example, a hybrid of α-lipoic acid and decursinol (B1670153) was shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 cells. nih.gov

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a primary model for studying endothelial function and dysfunction, which play a critical role in cardiovascular health. Recent studies have investigated the effects of 2,7”-phloroglucinol-6,6'-bieckol on endothelial cells in the context of damage induced by environmental pollutants like nanoplastics. nih.gov This research demonstrated that the compound could ameliorate premature endothelial senescence and dysfunction caused by nanoplastic exposure. nih.gov

3T3-L1 Adipocytes: The 3T3-L1 cell line is a key model for studying adipogenesis and glucose metabolism in fat cells. Research has demonstrated that 2,7”-phloroglucinol-6,6'-bieckol increases glucose uptake in 3T3-L1 adipocytes in a dose-dependent manner. koreascience.kr This effect is attributed to the enhanced translocation of glucose transporter type 4 (GLUT4) to the plasma membrane. koreascience.kr

Spectroscopic Methods for Investigating Molecular Interactions

Spectroscopic techniques are invaluable for studying the direct interactions between molecules and for assessing antioxidant activity.

Electron Spin Resonance (ESR) Spectrometry: ESR spectrometry is a powerful technique for detecting and quantifying free radicals. Studies have utilized ESR to evaluate the radical scavenging capabilities of 2,7”-phloroglucinol-6,6'-bieckol and its parent compound, pyrogallol-phloroglucinol-6,6'-bieckol (PPB). researchgate.netnih.gov These experiments have measured the scavenging activity against various radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), alkyl, hydroxyl, and superoxide (B77818) radicals. researchgate.netnih.gov For instance, PPB demonstrated significant scavenging activities with IC50 values of 0.90 µM for DPPH radicals, 2.54 µM for alkyl radicals, 62.93 µM for hydroxyl radicals, and 109.05 µM for superoxide radicals. nih.gov The ESR signal intensity decreases as the compound scavenges the free radicals, providing a quantitative measure of its antioxidant potential. nih.gov

Immunological Techniques for Protein Expression Analysis

To understand how 2,7”-phloroglucinol-6,6'-bieckol modulates cellular processes at the protein level, researchers rely on various immunological techniques.

Western Blot: This technique is widely used to detect and quantify specific proteins in a sample. In studies involving INS-1 cells, Western blotting revealed that 2,7”-phloroglucinol-6,6'-bieckol treatment significantly reduced the levels of pro-apoptotic proteins like Bax, caspase-9, and caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This resulted in a six-fold higher Bcl-2/Bax ratio in treated cells. nih.gov In 3T3-L1 adipocytes, Western blot analysis showed that the compound enhanced the expression of GLUT4 in the plasma membrane. koreascience.kr Furthermore, in studies on vascular smooth muscle cells, Western blotting was used to assess the expression of proteins involved in cell proliferation and phenotype switching, such as those in the CCL5/CCR5 pathway. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While the provided search results mention ELISA in the context of determining pyroptosis, specific applications of ELISA for quantifying protein expression changes induced by 2,7”-phloroglucinol-6,6'-bieckol are not explicitly detailed. researchgate.net However, this technique is a standard method for measuring the levels of cytokines and other signaling molecules in cell culture supernatants or cell lysates to assess inflammatory responses.

Table of Research Findings

| Technique | Cell/System | Key Findings | Reference |

| Molecular Docking | HIV-Reverse Transcriptase | Phloroglucinol derivatives show good binding affinity, forming hydrogen bonds and π–π stacking interactions with key residues. | nih.gov |

| Cell Viability Assay | INS-1 cells | 2,7”-Phloroglucinol-6,6'-bieckol (10-50 µM) significantly reduced high glucose-induced glucotoxicity and increased cell viability. | nih.gov |

| ROS/Lipid Peroxidation/NO Assay | INS-1 cells | Dose-dependently decreased intracellular reactive oxygen species, lipid peroxidation, and nitric oxide levels. | nih.gov |

| Glucose Uptake Assay | 3T3-L1 adipocytes | Increased glucose uptake in a dose-dependent manner. | koreascience.kr |

| ESR Spectrometry | In vitro radical scavenging | Pyrogallol-phloroglucinol-6,6'-bieckol showed potent scavenging activity against DPPH, alkyl, hydroxyl, and superoxide radicals. | researchgate.netnih.gov |

| Western Blot | INS-1 cells | Reduced pro-apoptotic proteins (Bax, caspase-9, -3) and increased anti-apoptotic protein (Bcl-2). | nih.gov |

| Western Blot | 3T3-L1 adipocytes | Enhanced GLUT4 protein expression in the plasma membrane. | koreascience.kr |

| Western Blot | Vascular Smooth Muscle Cells | Decreased CCL5/CCR5 expression, which is involved in cell proliferation and phenotype switching. | nih.gov |

Emerging Research Perspectives and Challenges in Phlorotannin Science

Elucidation of Undiscovered Bioactivities and Molecular Targets

Research into 2,7”-Phloroglucinol-6,6’-bieckol has revealed several important bioactivities, yet the full spectrum of its therapeutic potential remains an active area of investigation. researchgate.net The primary focus has been on its antioxidant and cytoprotective effects, with studies pointing to specific molecular pathways and targets. researchgate.netnih.gov

Established Bioactivities and Molecular Mechanisms:

One of the most well-documented activities of 2,7”-Phloroglucinol-6,6’-bieckol is its ability to protect pancreatic β-cells from glucotoxicity induced by high glucose levels. nih.gov This is a critical factor in the context of type 2 diabetes, where the decline in β-cell function and mass is a key pathological feature. nih.gov In studies using INS-1 pancreatic cells, the compound was shown to significantly increase cell viability by mitigating oxidative stress. nih.gov It achieves this by dose-dependently decreasing intracellular reactive oxygen species (ROS), lipid peroxidation, and nitric oxide levels. nih.gov

Furthermore, 2,7”-Phloroglucinol-6,6’-bieckol modulates the apoptotic pathway to protect these cells. It significantly reduces the expression of pro-apoptotic proteins like Bax, caspase-9, and caspase-3, while simultaneously increasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This leads to a more than six-fold increase in the crucial Bcl-2/Bax ratio, effectively preventing high glucose-induced cell death. nih.gov

Recent research has also highlighted its role in ameliorating premature endothelial senescence caused by environmental pollutants like nanoplastics. nih.gov The compound, identified as the key active ingredient in Ecklonia cava extract for this effect, reduces senescence-associated β-galactosidase (SA-β-gal) activity and oxidative stress. nih.gov It helps restore cell proliferation and downregulates the expression of cell cycle regulatory proteins such as p53, p21, and p16, which are known triggers for endothelial senescence. nih.gov

Future Research Directions:

While its anti-diabetic and anti-senescence properties are significant, the molecular structure of 2,7”-Phloroglucinol-6,6’-bieckol suggests other potential bioactivities worth exploring. Phlorotannins, in general, are known to possess anti-inflammatory, anti-cancer, and neuroprotective properties. researchgate.netnih.govnih.gov Future research could focus on whether 2,7”-Phloroglucinol-6,6’-bieckol specifically modulates inflammatory pathways such as the NF-κB and TLR-signaling pathways, which are common targets for other phlorotannins. mdpi.comnih.govnih.gov Investigating its effect on enzymes central to neurodegenerative diseases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), could open new avenues for its application. nih.gov

| Bioactivity | Model System | Key Molecular Targets/Mechanisms | Reference |

|---|---|---|---|

| Protection against Glucotoxicity | INS-1 Pancreatic β-cells | - Reduces intracellular ROS, lipid peroxidation, and nitric oxide.

| nih.gov |

| Amelioration of Endothelial Senescence | Porcine Coronary Endothelial Cells | - Reduces SA-β-gal activity and oxidative stress.

| nih.gov |

| Antioxidant Activity | In vitro chemical assays (ESR spectrometry) | - Scavenges DPPH, alkyl, hydroxyl, and superoxide (B77818) radicals.

| researchgate.net |

| Anti-hyperglycemic Effect | Diabetic mouse models | - Inhibits α-glucosidase and α-amylase, delaying carbohydrate absorption. | researchgate.net |

Strategies for Overcoming Research Bioavailability Limitations

A significant challenge for the practical application of phlorotannins, including 2,7”-Phloroglucinol-6,6’-bieckol, is their limited bioavailability. nih.govtandfonline.com Issues such as low solubility, instability in the gastrointestinal (GI) tract, and extensive metabolism can hinder their absorption and efficacy. nih.govtandfonline.com

The low bioavailability of polyphenols is often attributed to their poor absorption in the GI tract and rapid biotransformation and clearance from the body. mdpi.com Although direct bioavailability studies on 2,7”-Phloroglucinol-6,6’-bieckol are scarce, the general principles applied to other phlorotannins and polyphenols offer a clear path forward. To circumvent these limitations, researchers are exploring advanced drug delivery systems. nih.govwhiterose.ac.uk

Potential Strategies for Enhancement:

Nanoencapsulation: This is a leading strategy to improve the bioavailability and bioactivity of polyphenols. tandfonline.commdpi.com Encapsulating 2,7”-Phloroglucinol-6,6’-bieckol in nanocarriers could protect it from degradation in the digestive system, improve its water solubility, and facilitate controlled release. mdpi.com

Delivery Systems: Various nanocarrier systems have been investigated for polyphenols, including:

Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds.

Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect the compound and enhance its uptake. whiterose.ac.uk

Nano-emulsions and Nanogels: These systems can improve the solubility and stability of the compound. tandfonline.com

These nano-enabled approaches are designed to shield the phlorotannin from harsh GI conditions and improve its absorption, thereby enhancing its therapeutic functionality. mdpi.com Further research is essential to develop and optimize these delivery systems specifically for 2,7”-Phloroglucinol-6,6’-bieckol to unlock its full therapeutic potential in preclinical and clinical settings. tandfonline.com

Development of Sustainable Production and Bioprocessing Methods

The primary source of 2,7”-Phloroglucinol-6,6’-bieckol is brown seaweed, making sustainable harvesting and extraction critical for its development as a pharmaceutical or nutraceutical agent. researchgate.netnih.gov The demand for bioactive compounds from marine sources necessitates the use of eco-efficient technologies that can be scaled for commercial production. nih.gov

Traditional extraction methods often rely on organic solvents like acetone (B3395972) or ethanol (B145695), but the focus is shifting towards "green" extraction techniques that reduce energy consumption and utilize environmentally friendly solvents. mdpi.comresearchgate.netmarineagronomy.org

Modern Extraction and Purification Techniques:

Ultrasound-Assisted Extraction (USAE): This scalable technology uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. nih.govmdpi.com It is considered an effective method for recovering bioactive compounds from seaweed. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO₂, as the solvent. While pure CO₂ is not ideal for extracting polar phlorotannins, the addition of co-solvents like ethanol or water can significantly increase the yield. nih.gov

Enzyme-Assisted Extraction (EAE): EAE employs specific enzymes, such as cellulases and carbohydrases, to break down the algal cell wall, releasing the intracellular contents and improving the extraction efficiency of phlorotannins. nih.govnih.gov

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which can increase extraction efficiency and reduce solvent consumption compared to classical methods. marineagronomy.org

Following extraction, purification is necessary to isolate and concentrate 2,7”-Phloroglucinol-6,6’-bieckol. Techniques such as solid-phase extraction (SPE) and flash chromatography are employed to enrich the phlorotannin content and remove interfering compounds like mannitol (B672) and polysaccharides. nih.govmdpi.com Developing an integrated process that combines a green extraction method with an efficient purification step is key to achieving high-purity recovery in a sustainable and scalable manner. nih.gov

| Extraction Method | Principle | Advantages | Reference |

|---|---|---|---|

| Ultrasound-Assisted Extraction (USAE) | Uses acoustic cavitation to disrupt cell walls, enhancing mass transfer. | Scalable, efficient, can operate at lower temperatures. | nih.govmdpi.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a solvent, often with a polar co-solvent. | Environmentally friendly, highly selective, solvent-free final product. | nih.govnih.gov |

| Enzyme-Assisted Extraction (EAE) | Enzymes degrade the cell wall matrix to release target compounds. | High specificity, mild processing conditions, environmentally friendly. | nih.govnih.gov |

| Pressurized Liquid Extraction (PLE) | Uses conventional solvents at elevated temperatures and pressures. | Faster than conventional methods, lower solvent consumption. | marineagronomy.org |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of 2,7”-Phloroglucinol-6,6’-bieckol, a deeper understanding of its interaction with complex biological systems is required. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving a comprehensive mechanistic understanding. nih.gov These technologies allow for a holistic view of the molecular changes induced by a bioactive compound within a cell or organism. nih.gov

While the application of omics specifically to 2,7”-Phloroglucinol-6,6’-bieckol is still in its infancy, this approach holds immense promise for future research.

Potential Applications of Omics Technologies:

Proteomics: This can be used to identify the direct protein targets of 2,7”-Phloroglucinol-6,6’-bieckol. By analyzing changes in the proteome of cells treated with the compound, researchers can uncover novel molecular targets and signaling pathways that are affected, moving beyond the already identified proteins like Bax and Bcl-2. nih.govresearchgate.net

Transcriptomics: By studying changes in gene expression (mRNA levels) in response to the compound, transcriptomics can reveal the broader regulatory networks that are activated or suppressed. This could confirm, for example, the downregulation of genes involved in inflammation or apoptosis. nih.gov

Metabolomics: This technology can be used to track the biotransformation of 2,7”-Phloroglucinol-6,6’-bieckol within the body. It can identify the metabolites formed after ingestion and absorption, providing crucial insights into its bioavailability and helping to determine whether the parent compound or its metabolites are responsible for the observed biological effects. nih.gov

Multi-omics Integration: The most powerful approach involves integrating data from multiple omics platforms. nih.gov For instance, combining proteomics and metabolomics could link the compound's impact on specific metabolic enzymes to changes in cellular metabolite profiles, providing a complete picture of its mechanism of action in areas like diabetes or endothelial dysfunction.

The application of these advanced technologies will be crucial for moving beyond initial bioactivity screenings to a detailed, systems-level understanding of how 2,7”-Phloroglucinol-6,6’-bieckol functions, paving the way for its rational development as a therapeutic agent. ukhsa.gov.uk

Q & A

Q. Advanced

- In vitro assays :

- In vivo models : Streptozotocin (STZ)-induced diabetic mice, with postprandial glucose monitoring after oral administration .

- Dose conversion : Use of Km coefficients for interspecies scaling (e.g., mouse-to-rat dose = 20 mg/kg × 3/6 = 10 mg/kg) .

How do researchers address discrepancies in antioxidant efficacy data across studies?

Advanced

Discrepancies in EC₅₀ values (e.g., DPPH radical scavenging ranging from nanomolar to micromolar) arise due to:

- Assay variability : ESR spectrometry vs. DCFH-DA cellular assays .

- Compound purity : Co-elution with analogs (e.g., dieckol) may skew results .

- Radical specificity : Hydroxyl radicals require higher inhibitory concentrations than superoxide .

Standardization using reference antioxidants (e.g., ascorbic acid) and orthogonal assays is critical .

What are the challenges in translating in vitro findings to in vivo models?

Q. Advanced

- Bioavailability : Low solubility and rapid metabolism limit systemic exposure. Solutions include nanoformulation or derivatization .

- Dosage optimization : Interspecies scaling using body surface area (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats) .

- Toxicity : No cytotoxicity reported in MRC-5, RAW264.7, or HL-60 cells at therapeutic doses , but long-term in vivo safety data are lacking.

How does this compound compare structurally and functionally to other phlorotannins?

Q. Advanced

- Structural differences : this compound has an extra phloroglucinol unit vs. dieckol or 6,6'-bieckol .

- Functional impact : The added moiety enhances radical scavenging but reduces α-glucosidase inhibition compared to 6,6'-bieckol .

- Synergistic effects : Co-administration with fucoxanthin or fucoidan improves antioxidant and anti-diabetic outcomes .

What are the proposed mechanisms behind the anti-HIV activity?

Q. Advanced

- Reverse transcriptase inhibition : Competitive binding to the enzyme’s active site, blocking viral RNA-to-DNA conversion .

- Structure-activity relationship : The phloroglucinol core and hydroxyl groups are critical for binding affinity .

- Limitations : Lower potency compared to 6,6'-bieckol, necessitating structural optimization for clinical relevance .

What are the best practices for ensuring compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.